molecular formula C24H26O4 B14396982 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione CAS No. 89725-77-9

2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione

Cat. No.: B14396982
CAS No.: 89725-77-9
M. Wt: 378.5 g/mol
InChI Key: SDJKIUZZLXLRGZ-UHFFFAOYSA-N
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Description

2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of two methoxyphenyl groups attached to a bicyclo[521]decane-4,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-methoxyphenyl)bicyclo[521]decane-4,10-dione typically involves multi-step organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic coreThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione involves its interaction with specific molecular targets. The methoxyphenyl groups can participate in π-π interactions, while the bicyclic core provides structural stability. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

89725-77-9

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

2,6-bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione

InChI

InChI=1S/C24H26O4/c1-27-22-9-5-3-7-16(22)20-13-15(25)14-21(19-12-11-18(20)24(19)26)17-8-4-6-10-23(17)28-2/h3-10,18-21H,11-14H2,1-2H3

InChI Key

SDJKIUZZLXLRGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)CC(C3CCC2C3=O)C4=CC=CC=C4OC

Origin of Product

United States

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